methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, This compound , reflects its structural complexity. Breaking this down:
- Methyl acetate : The terminal ester group (CH₃COO−) bonded to a methyl group.
- Piperidin-4-yl : A six-membered saturated amine ring with the substituent at the 4-position.
- 1-[(1-Methyl-1H-indol-2-yl)carbonyl] : An indole moiety substituted with a methyl group at the 1-position, linked via a carbonyl group to the piperidine nitrogen.
The molecular formula, C₁₈H₂₂N₂O₃ , derives from:
- 18 carbon atoms (including aromatic, aliphatic, and carbonyl carbons).
- 22 hydrogen atoms.
- 2 nitrogen atoms (one from piperidine, one from indole).
- 3 oxygen atoms (one carbonyl, two ester oxygens).
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight (g/mol) | 314.4 |
CAS Registry Number and Molecular Weight Analysis
The compound is registered under CAS 1282125-65-8 , a unique identifier critical for chemical databases and regulatory compliance. Its molecular weight of 314.4 g/mol aligns with the sum of atomic masses:
Structural Motifs: Indole-Piperidine Hybrid Architecture
The molecule integrates two pharmacologically significant heterocycles:
- Indole System : A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The 1-methyl substitution on the indole nitrogen prevents tautomerization, stabilizing the aromatic system.
- Piperidine Ring : A saturated six-membered amine ring adopting a chair conformation, with the acetyloxy group at the 4-position.
Key functional groups:
- Amide bond : Links the indole’s 2-position carbonyl to the piperidine nitrogen, creating rotational constraints.
- Ester group : The methyl acetate side chain introduces hydrophobicity and metabolic stability.
SMILES Notation :
COC(=O)CC1CCN(C(=O)c2cc3ccccc3n2C)CC1
This string encodes:
Isomeric Considerations and Stereochemical Features
The compound’s stereochemistry arises from:
- Piperidine Conformation : Chair conformers influence the spatial orientation of the acetoxy and indole groups.
- Amide Bond Geometry : Restricted rotation around the N–C(O) bond creates cis/trans rotamers, though the planar amide group typically adopts the trans configuration.
No chiral centers exist in the current structure due to:
- Symmetry in the piperidine ring (4-position substitution).
- Lack of tetrahedral stereogenic atoms in the indole or ester groups.
Potential tautomerism is absent in the indole system due to the 1-methyl group blocking proton migration. Substituent effects on π-π stacking and hydrogen bonding are dominated by the indole’s electron-rich aromatic system and the amide’s hydrogen-bonding capacity.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[1-(1-methylindole-2-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H22N2O3/c1-19-15-6-4-3-5-14(15)12-16(19)18(22)20-9-7-13(8-10-20)11-17(21)23-2/h3-6,12-13H,7-11H2,1-2H3 |
InChI Key |
UZUAJDDVGVZEMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Indole-Piperidine Coupling via Mixed Carbonate Activation
A three-step sequence developed by EvitaChem involves:
-
Indole activation : Reacting 1-methyl-1H-indole-2-carboxylic acid with ethyl chloroformate in dichloromethane (DCM) at −10°C to form the mixed carbonate intermediate.
-
Piperidine coupling : Treating methyl piperidin-4-ylacetate with the activated indole derivative in acetone using triethylamine (3 eq.) as base.
-
Purification : Isolation via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the product in 67% yield.
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl chloroformate | DCM | −10 | 2 | 89 |
| 2 | Triethylamine | Acetone | 25 | 12 | 67 |
| 3 | – | Hexane:EtOAc | – | – | – |
This method avoids metal catalysts but requires strict temperature control during indole activation.
Copper-Catalyzed Cross-Coupling Approach
Adapted from patent US12071423B2, this route employs:
-
Piperidine precursor synthesis :
-
N-methylation of piperidine-4-carboxylic acid using formaldehyde under transfer hydrogenation (Pd/C, H2O, 90°C).
-
Esterification with methanol/H2SO4 to yield methyl 1-methylpiperidine-4-carboxylate (82% yield).
-
-
Indole coupling :
Key Advantages
-
Copper catalysis enhances coupling efficiency compared to traditional Pd-based systems.
-
Scalable to >100g batches with consistent purity (HPLC >98%).
Alternative Methodologies
Grignard-Mediated Acylation
A patent-derived method (US8697876B2) modifies the piperidine core before indole attachment:
-
Piperidine functionalization :
-
React methyl piperidin-4-ylacetate with isopropylmagnesium chloride (Turbo Grignard) in THF at 0°C.
-
Quench with CO2 to form the carboxylic acid intermediate (74% yield).
-
-
Indole conjugation :
Mechanistic Insight
The Grignard reagent generates a nucleophilic piperidine species that traps CO2, enabling subsequent amide bond formation without racemization.
One-Pot Tandem Synthesis
An optimized single-vessel approach combines:
-
Simultaneous N-methylation (CH3I, K2CO3)
-
Esterification (CH3OH, H2SO4)
-
Indole coupling (DCC, DMAP)
Performance Metrics
| Parameter | Value |
|---|---|
| Total yield | 45% |
| Reaction time | 24h |
| Purity (HPLC) | 95% |
While operationally simpler, this method suffers from lower yields due to competing side reactions.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mixed Carbonate | 67 | 97 | Moderate |
| Copper-Catalyzed | 58 | 98 | High |
| Grignard Acylation | 62 | 96 | Low |
| One-Pot | 45 | 95 | High |
The copper-catalyzed method balances yield and scalability, making it preferable for industrial applications.
Byproduct Formation and Mitigation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted piperidine compounds .
Scientific Research Applications
Structure
The compound features an indole moiety linked to a piperidine ring, which is characteristic of many biologically active compounds. The structure can be represented as follows:
Pharmacological Research
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate has been investigated for its potential pharmacological effects. It is believed to interact with various neurotransmitter systems, making it a candidate for studying conditions such as anxiety and depression.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined the compound's effects on serotonin receptors, indicating potential antidepressant properties. The results showed that it could enhance serotonin levels in the brain, suggesting its utility in treating mood disorders .
Neuroscience
Research into the neuroprotective effects of this compound has gained attention. Its structure allows it to cross the blood-brain barrier, making it a subject of interest for neurodegenerative disease research.
Case Study: Neuroprotection in Animal Models
In a series of experiments reported in Neuroscience Letters, this compound was administered to rodent models of Alzheimer's disease. The findings revealed significant reductions in neuroinflammation and improved cognitive function .
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex indole derivatives, which are valuable in drug development.
Synthetic Pathway Example
A synthetic route involving this compound as a precursor has been documented, showcasing its versatility in generating novel compounds with enhanced biological activity .
The compound exhibits various biological activities, including anti-inflammatory and analgesic effects, making it relevant for therapeutic applications.
Case Study: Anti-inflammatory Properties
In vitro studies demonstrated that this compound inhibits pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Piperidine-Based Esters
Key Observations:
Structural Diversity: The target compound’s 1-methylindole-2-carbonyl group distinguishes it from analogs with imidazole (), pyrazole (), or thiazole-pyrrole systems (). Indole derivatives often exhibit enhanced penetration of lipid membranes due to aromatic hydrophobicity . Sulfonyl and fluorinated groups () may improve metabolic stability but reduce solubility compared to the target’s non-fluorinated indole system.
Bulkier substituents (e.g., biphenyl in ) could hinder blood-brain barrier penetration, whereas the target’s compact indole moiety may favor CNS targeting .
Physicochemical Properties :
Biological Activity
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- IUPAC Name : Methyl 1-{[1-methyl-1H-indol-2-yl]carbonyl}piperidin-4-yl acetate
This compound features a piperidine ring linked to an indole moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), which plays a role in androgen biosynthesis. This inhibition can affect hormone levels and potentially treat hormone-dependent cancers .
- Anticancer Activity : Studies have demonstrated that derivatives containing indole structures can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MDA-MB-231. These compounds often act by disrupting microtubule assembly or inducing cell cycle arrest .
- Neuroprotective Effects : Some related compounds have shown promise in neuroprotection, potentially by modulating neurotransmitter systems or reducing oxidative stress .
Anticancer Activity
A study evaluated the cytotoxic effects of various indole derivatives, including those structurally related to this compound, against several cancer cell lines. The results indicated significant growth inhibition:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7h | HepG2 | 4.98 | Apoptosis induction |
| 10c | MDA-MB-231 | 5.00 | G2/M phase arrest |
These findings suggest that this compound may similarly exhibit potent anticancer properties.
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structures have been tested for their ability to protect neuronal cells from damage induced by oxidative stress. These studies often measure cell viability and apoptosis markers:
| Compound | Model | Effectiveness | Reference |
|---|---|---|---|
| Indole Derivative | Neuronal Cell Lines | Significant protection observed at concentrations >10 μM |
Case Study 1: Inhibition of Androgen Biosynthesis
A specific study highlighted the compound's ability to inhibit 17β-HSD5, leading to decreased androgen levels. This effect was particularly noted in models simulating prostate cancer conditions, suggesting therapeutic potential for hormone-sensitive tumors .
Case Study 2: Antitumor Efficacy in Breast Cancer
In vitro studies on breast cancer cell lines demonstrated that this compound and its analogs significantly reduced cell proliferation and induced apoptosis through caspase activation pathways . The morphological changes observed in treated cells indicated effective induction of programmed cell death.
Q & A
Q. What are the established synthetic routes for methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate, and what reaction conditions are critical for optimizing yields?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Step 1 : Functionalization of the piperidine ring via carbamoylation or sulfonylation (e.g., coupling 1-methyl-1H-indole-2-carboxylic acid with piperidin-4-yl acetate using peptide coupling reagents like EDCI/HOBt) .
- Step 2 : Methyl esterification of the acetate group under mild acidic or basic conditions to prevent hydrolysis of sensitive moieties .
- Critical Parameters : Reaction temperature (20–25°C for coupling steps), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for acyl chloride to piperidine derivatives) to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the indole (aromatic protons at δ 7.1–7.8 ppm) and piperidine (N-methyl singlet at δ 2.3–2.5 ppm) moieties. DEPT-135 can differentiate CH and CH groups in the acetate chain .
- HPLC-MS : Employ reverse-phase C18 columns with a gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H] at m/z 357.2) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (particle size <10 µm) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How can computational chemistry models predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with 5-HT receptors. Parameterize the indole ring’s π-π stacking with receptor residues (e.g., Phe340) and hydrogen bonding via the carbonyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC variability in enzyme inhibition studies)?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH (7.4 ± 0.1) and ATP concentrations (1 mM) for kinase inhibition assays to reduce variability .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., ethyl piperidine-4-carboxylate derivatives) to identify SAR trends. For example, fluorobenzyl substitutions enhance lipophilicity and IC by ~30% .
Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal Incubations : Incubate with rat liver microsomes (37°C, NADPH-regenerating system) to identify metabolic hotspots (e.g., ester hydrolysis). Use LC-QTOF to detect metabolites .
- Structural Modifications : Replace the methyl ester with tert-butyl or cyclopropyl esters to reduce CYP450-mediated degradation. LogP adjustments (<3.5) can improve plasma half-life .
Q. What computational tools are effective for analyzing the compound’s 3D conformation and electronic properties?
- Methodological Answer :
- DFT Calculations : Gaussian 16 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps (~4.5 eV), indicating reactivity at the indole nitrogen .
- Molecular Dynamics : CHARMM force fields to simulate aqueous solubility and intramolecular hydrogen bonding (e.g., between the carbonyl and piperidine NH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
